N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide include other heterocyclic compounds with pyridine and thiazole rings, such as:
Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and exhibit various biological activities.
Pyridazine analogs: These compounds have a pyridazine ring and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)7-12-14(17-10(3)21-12)15(19)18-11-5-6-13(20-4)16-8-11/h5-6,8-9H,7H2,1-4H3,(H,18,19) |
InChI Key |
GQAOYMLMSBWRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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